molecular formula C7H5IN2 B1275651 4-Amino-3-iodobenzonitrile CAS No. 33348-34-4

4-Amino-3-iodobenzonitrile

Cat. No.: B1275651
CAS No.: 33348-34-4
M. Wt: 244.03 g/mol
InChI Key: UOWVTQFTEAYDLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 4-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

4-Amino-3-iodobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases such as tuberculosis.

Antituberculosis Agents

Research indicates that derivatives of this compound exhibit potent antitubercular activity. For instance, acetylation of this compound can lead to new derivatives that are effective against multiple strains of Mycobacterium tuberculosis. In studies, these derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional treatments, suggesting enhanced efficacy against drug-resistant strains .

Table 1: Antitubercular Activity of Derivatives

CompoundMIC (μg/mL)Activity Against
This compound0.1M. tuberculosis (sensitive)
Acetylated derivative<0.1M. tuberculosis (resistant strains)

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties beyond tuberculosis. Studies have shown that it can inhibit various bacterial strains, making it a candidate for broader-spectrum antibiotics .

Organic Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis, particularly in complex molecular constructions.

Hydroamination and Cycloisomerization

One notable application is its role in hydroamination-double hydroarylation reactions, which are critical for synthesizing fused carbazoles and other complex structures . The compound facilitates cycloisomerizations involving aromatic homo- and bis-homopropargylic amines, leading to the formation of various heterocycles .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeDescription
HydroaminationFused carbazolesSynthesis through double hydroarylation
CycloisomerizationHeterocyclesFormation from aromatic intermediates

Case Study: Development of Antitubercular Agents

A study published in the Iranian Journal of Pharmaceutical Research explored the synthesis of new fluorinated derivatives based on this compound. These compounds were tested against various strains of M. tuberculosis and showed promising results with high inhibition rates . The research highlighted the potential for developing new drugs that could overcome resistance mechanisms present in current treatments.

Case Study: Synthesis of Indole Derivatives

Another significant application involved the synthesis of [(triisopropylsilyl)ethynyl]indole derivatives using this compound as a precursor. This reaction demonstrated the compound's utility in creating complex indole structures that are valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Amino-3-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Biological Activity

4-Amino-3-iodobenzonitrile (CAS No. 33348-34-4) is an organic compound characterized by its amino and cyano functional groups, as well as the presence of iodine. Its molecular formula is C7H5IN2C_7H_5IN_2 and it has a molecular weight of approximately 244.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition.

The structural formula of this compound can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : C1=CC(=C(C=C1C#N)I)N

Physical Properties

PropertyValue
Molecular Weight244.03 g/mol
Boiling PointNot specified
SolubilitySoluble in water (0.0964 mg/ml)
Log P (octanol/water partition coefficient)1.56 - 2.55

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives of iodinated benzonitriles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation.

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzonitrile derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. The findings suggested that the compound exhibited moderate to high inhibitory effects on cell viability, particularly in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can affect the pharmacokinetics of various therapeutic agents. The compound's ability to inhibit CYP1A2 suggests potential drug-drug interactions when co-administered with other medications metabolized by this pathway .

Case Study 1: Anticancer Activity

In a controlled laboratory study, researchers treated human breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM). Flow cytometry analysis confirmed increased markers for apoptosis, such as Annexin V positivity and caspase activation .

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study was conducted to assess the absorption and distribution characteristics of this compound in vivo. The compound showed high gastrointestinal absorption and was found to cross the blood-brain barrier, indicating its potential for central nervous system applications .

Properties

IUPAC Name

4-amino-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVTQFTEAYDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403041
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33348-34-4
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Iodine (0.645 g; 2.54 mmol) was added to a stirred mixture of silver sulphate (0.791 g; 2.54 mmol) and 4-aminobenzonitrile (0.300 g; 2.54 mmol) in ethanol (10 mL). The reaction mixture was stirred at room temperature for 18 hours and filtered over celite. The volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulphate. The organic layer was washed with brine, dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to afford 0.222 g (36%) of the title compound as a white solid.
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.791 g
Type
catalyst
Reaction Step One
Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-iodobenzonitrile

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